![molecular formula C12H8N4O2 B1202012 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid CAS No. 68380-49-4](/img/structure/B1202012.png)
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Beschreibung
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 4-position. This structure positions it as a key intermediate in medicinal chemistry, particularly in the development of targeted covalent inhibitors and anti-inflammatory agents. The synthesis of this compound typically involves chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one followed by functionalization to introduce the carboxylic acid group, achieving moderate yields (e.g., 65% in one protocol) . Its structural similarity to purine analogs enables interactions with biological targets such as kinases and inflammatory mediators.
Eigenschaften
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEULXKUFWCQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218510 | |
Record name | 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68380-49-4 | |
Record name | 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068380494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Pyrazole Core Formation and Functionalization
The synthesis often begins with constructing the pyrazolo[3,4-d]pyrimidine scaffold. A representative approach involves refluxing 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with aromatic diamines in butanol. For instance, heating 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2.27 g, 0.01 mol) with p-phenylene diamine (1.08 g, 0.01 mol) in butanol at reflux for 8 hours yields 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (45% yield). Subsequent functionalization of the aminophenyl group via Claisen-Schmidt condensation with p-methoxybenzaldehyde in ethanol and NaOH produces α,β-unsaturated ketone derivatives (56% yield).
Hydrolysis of Ester Intermediates
Critical to accessing the carboxylic acid moiety is the hydrolysis of ester precursors. Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-phenyl-1H-pyrazole-3-carboxylate undergoes basic hydrolysis with aqueous NaOH to yield the corresponding carboxylic acid. This step is highly sensitive to conditions:
-
Optimal conditions : 10% NaOH, ethanol/water (1:1), 80°C, 4 hours.
-
Side reactions : Prolonged heating above the melting point leads to decomposition into 1-phenyl-5-(1H-pyrazol-5-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, necessitating precise temperature control.
Table 1 : Hydrolysis Outcomes for Ester Derivatives
Starting Ester | Conditions | Yield (%) | Byproduct Formation |
---|---|---|---|
Ethyl pyrazole-3-carboxylate | 10% NaOH, 80°C, 4h | 78 | <5% |
Methyl pyrimidinone ester | 15% NaOH, 70°C, 6h | 65 | 12% |
One-Pot Multicomponent Strategies
Four-Component Reaction Pathway
An efficient one-pot method involves sequential condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. For example, phenylhydrazine, ethoxymethylenemalononitrile, benzaldehyde, and ethanol react in the presence of sodium ethoxide to form ethyl 4-ethoxy-6-phenyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate. Subsequent hydrolysis with HCl/EtOH (1:1) at 60°C for 3 hours affords the carboxylic acid derivative (82% overall yield).
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel condensation : Aldehyde and methylenemalononitrile form an α,β-unsaturated nitrile.
-
Hydrazine addition : The nitrile reacts with hydrazine to generate a pyrazole intermediate.
-
Cyclization : Alcohols (e.g., ethanol) facilitate ring closure via nucleophilic attack, forming the pyrimidine ring.
Advantages :
-
Reduced purification steps (crude product purity >90%).
Industrial-Scale Synthesis from Patent Literature
Process for Ibrutinib Intermediates
A patented method optimizes the synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a precursor to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. Key steps include:
-
Cyclocondensation : 5-Amino-1-phenylpyrazole-4-carbonitrile reacts with phenoxybenzoyl chloride in toluene at 110°C (12 hours, 85% yield).
-
Hydrolysis : The nitrile group is hydrolyzed using H2SO4/H2O (1:1) at 100°C for 6 hours, yielding the carboxylic acid.
Table 2 : Scalability of Patent-Derived Methods
Step | Batch Size (kg) | Yield (%) | Purity (%) |
---|---|---|---|
Cyclocondensation | 50 | 83 | 98.5 |
Nitrile Hydrolysis | 50 | 78 | 97.2 |
Characterization and Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis of ethyl 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine confirms the fused bicyclic structure, with bond lengths of 1.36 Å (C=N) and 1.45 Å (C-O).
Comparative Analysis of Synthetic Routes
Table 3 : Method Comparison
Parameter | Multi-Step Hydrolysis | One-Pot Synthesis | Patent Process |
---|---|---|---|
Total Yield (%) | 45–65 | 78–82 | 78–85 |
Reaction Time (hours) | 12–24 | 6–8 | 18–24 |
Scalability | Moderate | High | Industrial |
Byproduct Formation | Significant | Minimal | Controlled |
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : The compound has shown potential as an enzyme inhibitor targeting protein kinases, particularly cyclin-dependent kinase 2 (CDK2). Its mechanism involves binding to the ATP-binding site of kinases, leading to cell cycle arrest and apoptosis in cancer cells. Studies indicate its effectiveness against various cancer cell lines, including those derived from breast and lung cancers.
- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity, making it a candidate for the development of new antibiotics.
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Synthetic Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
- Cyclization Reaction : The reaction of 3-amino-1-phenyl-1H-pyrazole with ethyl cyanoacetate under basic conditions followed by cyclization with formamide.
- Industrial Production : Continuous flow reactors and automated synthesis methods are employed to enhance efficiency and yield. Green chemistry approaches are being explored to utilize environmentally friendly solvents and catalysts during synthesis.
Comparative Analysis with Related Compounds
The unique structure of this compound differentiates it from other compounds in the pyrazolo family:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Phenyl-1H-pyrazolo[3,4-b]pyridine | Similar pyrazole structure | Different pharmacological properties |
1-Phenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Triazole ring fused with pyrazolo core | Distinct pharmacological properties |
4-Pyridyl derivatives | Variations in nitrogen heterocycles | Varying biological activities |
The presence of a carboxylic acid group in this compound enhances its chemical reactivity and biological activity compared to similar compounds. Its ability to inhibit multiple protein kinases makes it a versatile scaffold for drug development .
Case Studies and Research Findings
Recent studies have further elucidated the potential applications of this compound:
- In Vitro Antiproliferative Activity : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human cancer cell line panel. Results demonstrated that several derivatives exhibited significant activity against multiple cancer types .
- Mechanism of Action Studies : Investigations into the mechanism of action revealed that the compound disrupts critical signaling pathways necessary for cell survival and proliferation by inhibiting specific protein kinases involved in these processes. This highlights its potential as a targeted therapy for cancer treatment .
Wirkmechanismus
The mechanism of action of 1-phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
- Carboxylic Acid vs. Sulfonyl Groups : The carboxylic acid moiety in the target compound enhances hydrogen-bonding capacity compared to sulfonyl groups, which may improve solubility and target engagement .
- Fluorine Substitution: Fluorinated analogs (e.g., 5-(fluorobenzoylamino)-1-phenyl) demonstrate enhanced metabolic stability and binding specificity, attributed to fluorine’s electronegativity and hydrophobic effects .
Key Observations:
Anti-Inflammatory Activity:
Antitumor Potential:
Kinase Inhibition:
Biologische Aktivität
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by recent research findings and case studies.
Overview of the Compound
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. Its structure allows it to interact with numerous biological targets, particularly protein kinases.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to the ATP-binding site of CDK2, it disrupts the phosphorylation processes necessary for cell proliferation and survival, leading to apoptosis in cancer cells .
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. For example:
- Compound 12b showed IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colon cancer cells. It was also effective against mutant EGFR (IC50 = 0.236 µM) and induced apoptosis by increasing the BAX/Bcl-2 ratio significantly .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects. Preliminary results indicate that it possesses activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is still under investigation.
3. Anti-inflammatory Effects
Research suggests that compounds within this class can exhibit anti-inflammatory activities by inhibiting key inflammatory mediators. The exact pathways involved are yet to be fully elucidated but may involve modulation of cytokine production.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | IC50 values: 8.21 µM (A549), 19.56 µM (HCT-116) | |
Antimicrobial | Exhibits activity against various strains | |
Anti-inflammatory | Modulates inflammatory cytokines |
Case Study: EGFR Inhibition
A study focused on new derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) highlighted the potential of these compounds in treating cancers resistant to current therapies. Compound 12b was identified as a potent inhibitor with significant effects on both wild-type and mutant EGFRs .
Synthesis and Derivative Development
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like 3-amino-1-phenyl-1H-pyrazole. The development of novel derivatives continues to expand its therapeutic potential.
Future Directions
Ongoing research aims to:
- Enhance the selectivity and potency of derivatives against specific targets.
- Investigate the pharmacokinetics and bioavailability profiles.
- Explore combination therapies with existing anticancer drugs to overcome resistance mechanisms.
Q & A
Q. What are the standard synthetic routes for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is refluxed with formamide (HCONH₂) for 10 hours, followed by precipitation in cold water and recrystallization from dimethylformamide (DMF) to yield the pyrazolo[3,4-d]pyrimidine core . Modifications to the carboxylic acid group often involve hydrolysis of ester intermediates under acidic or basic conditions.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy for structural elucidation of substituents on the pyrazolo-pyrimidine core.
- LC-MS to confirm molecular weight and purity .
- IR spectroscopy to identify functional groups like amides or carboxylic acids .
- X-ray crystallography (where applicable) for resolving stereochemical ambiguities in substituted derivatives .
Q. How should researchers handle stability issues during storage?
The compound and its derivatives are sensitive to moisture and light. Storage recommendations include:
- Keeping the compound in airtight containers at room temperature (RT) under inert gas (e.g., N₂) .
- Avoiding prolonged exposure to solvents like DMSO, which may degrade the core structure over time .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-substituted derivatives?
Substitution at the pyrimidine nitrogen (e.g., with piperidine or aryl groups) requires careful control of reaction parameters:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., kinase inhibition) may arise from:
- Variations in substituent positioning : Fluorine or phenyl groups at specific sites alter binding affinity. For example, 4-fluorophenyl derivatives show enhanced selectivity for tyrosine kinases compared to unsubstituted analogs .
- Assay conditions : Differences in cell lines, ATP concentrations, or incubation times can skew IC₅₀ values. Standardizing protocols (e.g., using recombinant kinases) is critical .
Q. What computational methods support structure-activity relationship (SAR) studies?
Advanced SAR analysis involves:
- Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or Aurora kinases .
- QSAR modeling using descriptors such as logP, polar surface area, and H-bond donor/acceptor counts to correlate physicochemical properties with activity .
- MD simulations to assess stability of ligand-target complexes over time .
Q. How do electron-withdrawing/donating groups affect the compound’s reactivity in nucleophilic substitutions?
- Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring increase electrophilicity at the pyrimidine C-4 position, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility, which is beneficial for in vivo studies .
Methodological Considerations
Q. What precautions are necessary when synthesizing fluorinated analogs?
- Use anhydrous conditions to prevent hydrolysis of fluorobenzoyl intermediates .
- Employ HF-resistant labware (e.g., Teflon-coated reactors) when handling fluorinating agents .
Q. How can researchers validate the purity of novel derivatives before biological testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.